3-Isopropoxypropylamine

Description

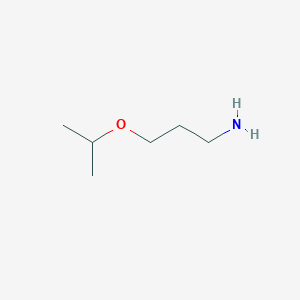

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYUNSUGCNKWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062699 | |

| Record name | 1-Propanamine, 3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-12-9 | |

| Record name | 3-Isopropoxypropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropoxypropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isopropoxypropylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVA4JE6CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Isopropoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropylamine (IPOPA) is an aliphatic primary amine with an ether linkage, making it a bifunctional molecule with utility in a range of chemical syntheses.[1] Its structure, consisting of a propyl amine connected to an isopropyl group via an ether bond, imparts both nucleophilic and basic characteristics, alongside specific solubility and reactivity profiles. This document provides a comprehensive overview of the chemical and physical properties of 3-isopropoxypropylamine, detailed experimental protocols for its characterization and synthesis, and a discussion of its reactivity, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physicochemical properties of 3-isopropoxypropylamine are critical for its handling, application in synthesis, and for safety considerations. A summary of these properties is presented below.

Data Presentation: Quantitative Properties of 3-Isopropoxypropylamine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | [2][3] |

| Molecular Weight | 117.19 g/mol | [3] |

| CAS Number | 2906-12-9 | [2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Density | 0.845 g/mL at 25 °C | [1] |

| Boiling Point | 78-79 °C at 85 mmHg | [1] |

| 145 °C at 760 mmHg | [5] | |

| Melting Point | -65 °C | [4] |

| Flash Point | 42 °C (closed cup) | [4] |

| Refractive Index (n20/D) | 1.4195 | [1] |

| Water Solubility | Miscible | [4] |

| pKa | 9.82 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of 3-isopropoxypropylamine.

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different proton environments in the molecule. The isopropyl group will show a doublet for the six methyl protons and a septet for the single methine proton. The propyl chain will exhibit signals for the three methylene groups, with chemical shifts influenced by the adjacent ether and amine functionalities.[6]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the six carbon atoms in their unique chemical environments, providing confirmation of the carbon skeleton.[7] The carbons closer to the electronegative oxygen and nitrogen atoms will appear at a lower field (higher ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands. Key features include N-H stretching vibrations, typically appearing as a broad signal with two peaks around 3300-3500 cm⁻¹ for the primary amine.[8] C-N stretching vibrations are observed in the 1020-1220 cm⁻¹ region.[8] Additionally, C-H stretching bands will be present around 2800-3000 cm⁻¹.[8] The prominent C-O-C stretching of the ether linkage is also a key diagnostic peak.

-

Mass Spectrometry (MS): The mass spectrum of 3-isopropoxypropylamine will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm its structure.[2]

Reactivity and Applications

3-Isopropoxypropylamine's reactivity is governed by its primary amine and ether functional groups. The lone pair of electrons on the nitrogen atom makes it a competent nucleophile and a Brønsted-Lowry base.

It is utilized as a reactant in the synthesis of more complex molecules, including:

-

1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones[1]

-

1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivatives[1]

-

Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate[1]

These applications highlight its role as a building block in the development of heterocyclic compounds, some of which may have potential pharmacological activity. It is also used as an intermediate for dyes.[9]

Experimental Protocols

Synthesis of 3-Isopropoxypropylamine

A plausible two-step synthesis route involves an initial Williamson ether synthesis to form an isopropoxy-substituted intermediate, followed by a reaction to introduce the amine functionality.

Detailed Methodology (Proposed):

Step 1: Synthesis of 3-isopropoxypropanenitrile via Williamson Ether Synthesis [10][11][12][13]

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isopropanol.

-

Cool the flask in an ice bath and add sodium hydride (NaH) portion-wise under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

-

To this solution, add 3-chloropropanenitrile dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until TLC or GC analysis indicates the consumption of the starting materials.

-

Cool the mixture to room temperature and carefully quench any unreacted NaH with a small amount of ethanol, followed by water.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-isopropoxypropanenitrile by vacuum distillation.

Step 2: Reduction of 3-isopropoxypropanenitrile to 3-Isopropoxypropylamine

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath and add a solution of 3-isopropoxypropanenitrile in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).

-

Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry the organic layer over anhydrous potassium carbonate, and remove the solvent by rotary evaporation.

-

Purify the resulting crude 3-isopropoxypropylamine by fractional distillation under reduced pressure.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point is determined using a standard method such as ASTM D93.[1]

Methodology:

-

The Pensky-Martens closed-cup tester is filled with the 3-isopropoxypropylamine sample to the specified level.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, an ignition source is directed into the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: [7][14][15]

-

Prepare a sample by dissolving approximately 5-10 mg of 3-isopropoxypropylamine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum using a Fourier transform NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy: [8]

-

For a neat liquid sample, place a drop of 3-isopropoxypropylamine between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Alternatively, use an ATR-FTIR spectrometer by placing a drop of the sample directly on the ATR crystal.

Safety Information

3-Isopropoxypropylamine is a flammable liquid and vapor.[9] It is also corrosive and can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated fume hood.[11]

Conclusion

3-Isopropoxypropylamine is a versatile primary amine with established physical and chemical properties that make it a useful building block in organic synthesis, particularly for dye intermediates and potentially for novel pharmaceutical compounds. This guide provides essential data and methodologies to support its safe and effective use in a research and development setting. A thorough understanding of its properties, reactivity, and the protocols for its synthesis and analysis is crucial for its successful application.

References

- 1. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]

- 2. 3-Isopropoxypropylamine [webbook.nist.gov]

- 3. 3-Isopropoxypropylamine | C6H15NO | CID 76194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Isopropoxypropylamine CAS#: 2906-12-9 [m.chemicalbook.com]

- 5. 3-Isopropoxypropylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 6. 3-Isopropoxypropylamine(2906-12-9) 1H NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. google.com [google.com]

- 13. mdpi.com [mdpi.com]

- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 15. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 3-Isopropoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropylamine (CAS No. 2906-12-9), also known as 3-amino-1-isopropoxypropane, is a versatile primary amine with a significant role as a chemical intermediate in various industrial applications, including the synthesis of dyes, pigments, and corrosion inhibitors. Its bifunctional nature, possessing both a primary amine and an ether linkage, imparts unique solubility and reactivity characteristics. A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of novel synthetic routes. This guide provides a comprehensive overview of the core physical properties of 3-Isopropoxypropylamine, detailed experimental protocols for their determination, and a representative synthetic pathway.

Core Physical Properties

The physical characteristics of 3-Isopropoxypropylamine have been compiled from various sources. It is important to note that slight variations in reported values can occur due to differences in measurement conditions and sample purity.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C6H15NO | [1][2] | |

| Molecular Weight | 117.19 g/mol | [1] | |

| Appearance | Colorless to light yellow, clear liquid | Ambient | [3] |

| Odor | Amine-like | [3] | |

| Boiling Point | 145 - 150 °C | 760 mmHg | [4] |

| 78 - 79 °C | 85 mmHg | [5][6] | |

| Melting Point | -65 °C | [6] | |

| Density | 0.845 g/cm³ | 25 °C | [5][6] |

| Flash Point | 42 °C | Closed Cup | [6] |

| Water Solubility | Miscible | [6] | |

| Vapor Pressure | 5.63 mmHg | 25 °C | |

| 28.1 mbar (21.08 mmHg) | 50 °C | [2] | |

| Refractive Index | n20/D 1.4195 | 20 °C | [5][6] |

| pKa | 9.82 ± 0.10 | Predicted |

Mandatory Visualization: Synthetic Pathway

The following diagram illustrates a common synthetic route for the preparation of 3-Isopropoxypropylamine. This two-step process involves an initial Williamson ether synthesis to form the intermediate 3-isopropoxy-1-propanol, followed by a reductive amination to yield the final product.

Caption: A representative two-step synthesis of 3-Isopropoxypropylamine.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

-

Stand and clamps

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of 3-Isopropoxypropylamine is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing the heat transfer fluid, ensuring the sample is fully submerged.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (for high accuracy) or a 10 mL graduated cylinder

-

Analytical balance (readable to ±0.001 g)

-

Thermometer

-

Pipette

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using the analytical balance.

-

The vessel is filled with a known volume of 3-Isopropoxypropylamine (e.g., 10 mL in a graduated cylinder, or to the calibration mark of a pycnometer). Care should be taken to avoid air bubbles.

-

The mass of the vessel containing the liquid is measured.

-

The temperature of the liquid is recorded.

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) , where the mass is the difference between the mass of the filled and empty vessel.

-

For improved accuracy, the procedure should be repeated, and the average density calculated.

Determination of Flash Point (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of the liquid will ignite momentarily when an ignition source is applied.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

-

Stirrer

Procedure:

-

The sample cup of the flash point tester is filled with 3-Isopropoxypropylamine to the specified level.

-

The lid, fitted with a thermometer, stirrer, and ignition source port, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the ignition source is applied by dipping it into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.

-

It is crucial to record the barometric pressure at the time of the test, as flash point is pressure-dependent.

Conclusion

This technical guide provides essential data and methodologies for the safe and effective use of 3-Isopropoxypropylamine in a research and development setting. The presented physical properties, experimental protocols, and synthetic pathway diagram serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. Accurate determination and understanding of these fundamental properties are critical for process optimization, safety assessments, and the innovative application of this versatile chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 3-Isopropoxypropylamine [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Isopropoxypropylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 5. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]

- 6. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

An In-depth Technical Guide to 3-Isopropoxypropylamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Isopropoxypropylamine (IPOPA), a versatile aliphatic primary amine with significant applications as an intermediate in the synthesis of more complex molecules, particularly in the dye industry. This document details its chemical structure, physicochemical properties, and established synthesis methodologies.

Chemical Structure and Identification

3-Isopropoxypropylamine is characterized by a propylamino group linked to an isopropyl group via an ether bond. Its structure imparts both nucleophilic and hydrophobic properties, making it a useful building block in organic synthesis.

Physicochemical and Quantitative Data

The key properties of 3-Isopropoxypropylamine are summarized in the table below for easy reference and comparison. This data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [2][3] |

| CAS Number | 2906-12-9 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 0.845 g/mL at 25 °C | [4] |

| Boiling Point | 145-150 °C at 760 mmHg | |

| 78-79 °C at 85 mmHg | [4] | |

| Melting Point | -65 °C | [2] |

| Flash Point | 39 °C to 42 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.4195 | [4] |

| Water Solubility | Miscible | |

| Vapor Pressure | 5.63 mmHg at 25 °C | [2] |

| SMILES | CC(C)OCCCN | |

| InChI Key | VHYUNSUGCNKWSO-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of 3-Isopropoxypropylamine

While detailed, step-by-step industrial synthesis protocols are proprietary, the scientific literature outlines two primary methodologies for the preparation of 3-Isopropoxypropylamine. These methods are based on fundamental organic reactions.

Method 1: Cyanoethylation of Isopropanol followed by Reduction

This common industrial route involves a two-step process starting from isopropanol and acrylonitrile.

-

Workflow Diagram:

-

Cyanoethylation: Isopropanol is reacted with acrylonitrile in the presence of a base catalyst, such as potassium hydroxide. This reaction, a Michael addition, forms the intermediate 3-isopropoxypropionitrile. The reaction is typically performed at a controlled temperature to manage its exothermic nature.

-

Reduction: The nitrile group of the intermediate is then reduced to a primary amine. This is commonly achieved through catalytic hydrogenation using hydrogen gas over a Raney nickel or cobalt catalyst under pressure. The resulting product is 3-Isopropoxypropylamine, which is then purified by distillation.

Method 2: Reductive Amination of 3-Isopropoxypropanal

An alternative synthesis involves the reductive amination of an aldehyde.

-

Formation of Aldehyde (Not Shown): 3-Isopropoxypropanal can be prepared through the hydroformylation of isopropyl vinyl ether.

-

Reductive Amination: The aldehyde, 3-isopropoxypropanal, is reacted with ammonia in the presence of a reducing agent. Catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pd, or Pt) is a common method. The reaction proceeds through an imine intermediate which is immediately reduced to the final amine product.

This method is highly efficient and is a cornerstone of industrial amine synthesis.

Applications in Research and Development

3-Isopropoxypropylamine serves as a key reactant in the synthesis of various target molecules.[4] Its primary amine group allows for nucleophilic substitution and addition reactions, while the isopropoxy group modifies the solubility and steric properties of the final product. Documented applications include its use in the preparation of:

-

1-alkoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones.[4]

-

1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivatives.[4]

-

Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate.[4]

These examples highlight its utility in constructing complex heterocyclic compounds, which are often of interest in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 3-Isopropoxypropylamine (CAS No. 2906-12-9). The information is compiled and presented to assist researchers, scientists, and professionals in drug development in understanding the fundamental physicochemical characteristics of this compound. This document includes tabulated data from various sources, detailed experimental protocols for property determination, and workflow diagrams to illustrate the experimental procedures.

Physicochemical Data of 3-Isopropoxypropylamine

3-Isopropoxypropylamine is a clear, colorless to light yellow liquid with an ammonia-like odor.[1] It is miscible with water.[1][2] The following table summarizes the reported values for its boiling point and density. It is important to note the variations in boiling point, which are primarily due to differences in the pressure at which the measurements were taken.

| Property | Value | Conditions |

| Boiling Point | 145 - 148 °C | Atmospheric Pressure (760 mmHg) |

| 85-86 °C | 102 Torr | |

| 78-79 °C | 85 mmHg | |

| Density | 0.845 g/mL | at 25 °C |

| 0.83 g/cm³ | at 20 °C | |

| 0.8450 g/cm³ | at 20 °C |

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical substances. The following sections detail standard laboratory protocols for measuring these properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] Several methods can be used for this determination, with the choice often depending on the quantity of the substance available.

1. Capillary Method (Siwoloboff Method)

This micro-method is suitable when only a small amount of the liquid is available.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating oil (mineral oil or silicone oil), and a heat source.[1][3]

-

Procedure:

-

A small amount of the 3-isopropoxypropylamine is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating oil within the Thiele tube.

-

The side arm of the Thiele tube is gently and uniformly heated.[1]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a rapid and continuous stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[1][3]

-

2. Distillation Method

This method is used when a larger quantity of the liquid is available and also serves as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.[3]

-

Procedure:

-

The distillation flask is filled with 3-isopropoxypropylamine (to about one-third to one-half of its volume) and a few boiling chips are added.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[3]

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when it stabilizes as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point varies with pressure.[2]

-

Determination of Density

Density is the mass of a substance per unit of volume.[6] For liquids, it is commonly measured in g/mL or g/cm³.

1. Pycnometer Method

A pycnometer is a glass flask with a precise volume, used for highly accurate density measurements.[7]

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately determined.

-

The pycnometer is filled with 3-isopropoxypropylamine, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is determined.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2. Hydrometer Method

A hydrometer is a simple instrument for direct and rapid density determination based on Archimedes' principle.[6]

-

Apparatus: Hydrometer, and a graduated cylinder large enough to allow the hydrometer to float freely.

-

Procedure:

-

The graduated cylinder is filled with 3-isopropoxypropylamine.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the boiling point and density of 3-Isopropoxypropylamine.

Caption: Experimental Workflow for Boiling Point Determination.

Caption: Experimental Workflow for Density Determination.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. phillysim.org [phillysim.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. matestlabs.com [matestlabs.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

In-Depth Technical Guide on 3-Isopropoxypropylamine: Properties, Synthesis Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropylamine, a versatile primary amine, serves as a crucial building block in organic synthesis and has demonstrated potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the synthesis of heterocyclic compounds, and an exploration of the biological significance of its derivatives, particularly in the context of HIV-1 research.

Chemical Identification and Properties

3-Isopropoxypropylamine is a clear, colorless to light yellow liquid. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | 3-(Propan-2-yloxy)propan-1-amine |

| Synonyms | 1-Propanamine, 3-(1-methylethoxy)-; 3-Isopropoxy-1-propylamine; 3-Aminopropyl isopropyl ether; IPOPA |

| CAS Number | 2906-12-9 |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Canonical SMILES | CC(C)OCCCN |

| InChI Key | VHYUNSUGCNKWSO-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties [2][4]

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 78-79 °C at 85 mmHg |

| Melting Point | -65 °C |

| Density | 0.845 g/mL at 25 °C |

| Flash Point | 42 °C |

| Refractive Index | n20/D 1.4195 |

| Water Solubility | Miscible |

Applications in Organic Synthesis

3-Isopropoxypropylamine is a valuable reagent in the synthesis of various heterocyclic compounds. Its primary amine functionality allows it to participate in a range of condensation and cyclization reactions.

Synthesis of Quinolone Derivatives

3-Isopropoxypropylamine is utilized in the preparation of ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate, a scaffold of interest in medicinal chemistry.

Experimental Protocol: Synthesis of Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate

This protocol is adapted from a general method for the synthesis of 4(1H)-quinolinones.

Materials:

-

Ethyl 2-(2-fluorobenzoyl)-3-(dimethylamino)acrylate

-

3-Isopropoxypropylamine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of ethyl 2-(2-fluorobenzoyl)-3-(dimethylamino)acrylate (1 equivalent) and 3-isopropoxypropylamine (1.1 equivalents) in DMF is prepared.

-

The reaction mixture is heated to a specified temperature (e.g., 140 °C) and stirred for a designated period (e.g., 48 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

Synthesis of Pyrrolinone Derivatives

The amine is also a key reactant in the multi-component synthesis of 1-alkoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, which have shown potential antibacterial activity.[5]

Experimental Protocol: Synthesis of 1-(3-Isopropoxypropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones [5]

This protocol is based on the general procedure described by Gein et al.[5]

Materials:

-

Methyl ester of an acylpyruvic acid

-

An aromatic aldehyde

-

3-Isopropoxypropylamine

-

Appropriate solvent (e.g., ethanol or acetic acid)

Procedure:

-

A mixture of the methyl ester of the acylpyruvic acid (1 equivalent), the aromatic aldehyde (1 equivalent), and 3-isopropoxypropylamine (1 equivalent) is dissolved in the chosen solvent.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a time determined by reaction monitoring (e.g., TLC).

-

The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of Pyrrolidine Carboxylic Acid Derivatives

3-Isopropoxypropylamine can be used in the synthesis of derivatives of 1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid, starting from itaconic acid.

Experimental Protocol: Synthesis of 1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine Carboxylic Acid Derivatives

This protocol is adapted from the general reaction of itaconic acid with primary amines.

Materials:

-

Itaconic acid

-

p-Aminobenzenesulfonamide

-

3-Isopropoxypropylamine (for subsequent derivatization if needed)

Procedure:

-

A mixture of itaconic acid and p-aminobenzenesulfonamide is heated to form the corresponding pyrrolidinone carboxylic acid.

-

The resulting carboxylic acid can then be further functionalized. To introduce the 3-isopropoxypropyl group at a suitable position, standard amidation or other coupling reactions would be employed, reacting the pyrrolidinone intermediate with 3-isopropoxypropylamine. The specific conditions for this step (coupling agents, solvent, temperature) would need to be optimized based on the exact nature of the intermediate.

Biological Relevance and Signaling Pathways

Derivatives of 3-isopropoxypropylamine, specifically 3-aryloxy-1-propylamine compounds, have been identified as inhibitors of the interaction between the HIV-1 Tat protein and the bromodomain of the human transcriptional co-activator PCAF (p300/CBP-associated factor).[6] This interaction is crucial for the transcriptional activation of the integrated HIV provirus, making it a promising target for antiretroviral therapy.

The mechanism of action involves the binding of the inhibitor to the PCAF bromodomain, which prevents the acetylated Lys50 residue of the HIV-1 Tat protein from docking into this site.[5][7][8][9] This disruption of the Tat-PCAF interaction subsequently inhibits the recruitment of the transcriptional machinery necessary for viral gene expression and replication.

Below is a diagram illustrating this signaling pathway and the point of inhibition.

Caption: Inhibition of HIV-1 Tat-PCAF Interaction.

Conclusion

3-Isopropoxypropylamine is a chemical compound with significant utility in synthetic chemistry, particularly in the construction of heterocyclic systems. Its derivatives have shown promising biological activity, highlighting the importance of this scaffold in drug discovery. The detailed protocols and the elucidation of the inhibitory mechanism in the context of HIV-1 transcription provide a solid foundation for researchers and scientists to explore the full potential of 3-isopropoxypropylamine and its analogues in their respective fields.

References

- 1. 3-Isopropoxypropylamine-India Fine Chemicals [indiafinechemicals.com]

- 2. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]

- 3. 3-Isopropoxypropylamine [webbook.nist.gov]

- 4. 3-异丙氧丙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain | The EMBO Journal [link.springer.com]

- 8. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-1 Tat Binding to PCAF Bromodomain: Structural Determinants from Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Isopropoxypropylamine (CAS Number 2906-12-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropylamine, with the CAS number 2906-12-9, is a versatile primary aliphatic amine that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a primary amine group and an isopropoxy ether moiety connected by a propyl chain, imparts a combination of nucleophilicity, basicity, and specific solubility characteristics. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in research and development, particularly in the synthesis of heterocyclic compounds and its potential utility in drug discovery workflows.

Chemical and Physical Properties

3-Isopropoxypropylamine is a colorless, clear liquid with a characteristic amine odor.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅NO | [3][4][5] |

| Molecular Weight | 117.19 g/mol | [3][4][5] |

| Appearance | Colorless clear liquid | [2] |

| Density | 0.845 g/mL at 25 °C | [6] |

| Boiling Point | 78-79 °C at 85 mmHg | [6] |

| Melting Point | -65 °C | [4] |

| Refractive Index (n20/D) | 1.4195 | [6] |

| Flash Point | 39 °C (102.2 °F) - closed cup | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2906-12-9 | [3][4][5] |

| EC Number | 220-816-2 | [7] |

| InChI Key | VHYUNSUGCNKWSO-UHFFFAOYSA-N | [3][5] |

| SMILES | CC(C)OCCCN | [7] |

| PubChem CID | 76194 | [8] |

Synthesis and Purification

General Synthesis Pathway

A common industrial synthesis route for 3-alkoxypropylamines involves a two-step process starting from the corresponding alcohol and acrylonitrile. This is followed by the reduction of the resulting nitrile.

Representative Experimental Protocol: Synthesis of 3-Isopropoxypropylamine

Materials:

-

Isopropanol

-

Acrylonitrile

-

Potassium hydroxide (catalyst)

-

Raney Nickel (or other suitable reduction catalyst)

-

Hydrogen gas

-

Anhydrous solvent (e.g., ethanol)

Procedure:

Step 1: Cyanoethylation of Isopropanol

-

To a reaction vessel containing isopropanol, add a catalytic amount of potassium hydroxide.

-

Slowly add acrylonitrile to the mixture while maintaining the temperature below 40 °C.

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by GC or TLC).

-

Neutralize the catalyst with a suitable acid (e.g., acetic acid).

-

Remove the excess isopropanol and acrylonitrile under reduced pressure to obtain crude 3-isopropoxypropanenitrile.

Step 2: Reduction of 3-Isopropoxypropanenitrile

-

In a high-pressure reactor, dissolve the crude 3-isopropoxypropanenitrile in an anhydrous solvent such as ethanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the appropriate temperature and maintain it with vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, vent the excess hydrogen, and filter the catalyst.

-

The resulting solution contains 3-isopropoxypropylamine.

Purification

The crude 3-isopropoxypropylamine can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Reactivity and Applications in Synthesis

The reactivity of 3-isopropoxypropylamine is primarily dictated by its primary amine functionality, which can act as a nucleophile and a base. It is a valuable reactant in the synthesis of various heterocyclic compounds.

Synthesis of Pyrrolinone Derivatives

3-Isopropoxypropylamine is used in the synthesis of 1-alkoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, which have shown potential antibacterial activity.[9]

Representative Experimental Protocol: Synthesis of 1-(3-Isopropoxypropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones

Materials:

-

Aryl glyoxal monohydrate

-

β-Diketone (e.g., acetylacetone)

-

3-Isopropoxypropylamine

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the aryl glyoxal monohydrate and the β-diketone in ethanol.

-

Add 3-isopropoxypropylamine to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution or can be isolated by solvent evaporation followed by column chromatography.

Synthesis of Quinoline Derivatives

This amine is also a key reactant in the preparation of ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate.[1][10][11][12] The synthesis typically involves the reaction of a primary amine with diethyl ethoxymethylenemalonate followed by a cyclization reaction.

Representative Experimental Protocol: Synthesis of Ethyl 1-(3-Isopropoxypropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate

Materials:

-

3-Isopropoxypropylamine

-

Diethyl ethoxymethylenemalonate

-

High-boiling solvent (e.g., Dowtherm A)

Procedure:

-

Combine 3-isopropoxypropylamine and diethyl ethoxymethylenemalonate.

-

Heat the mixture, which will result in the formation of an intermediate enamine with the elimination of ethanol.

-

Add a high-boiling solvent (e.g., Dowtherm A) to the reaction mixture.

-

Heat the solution to a high temperature (e.g., 240-250 °C) to induce thermal cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and isolate the product, which may precipitate upon cooling or require purification by recrystallization or column chromatography.

Synthesis of Sulfanilamide Derivatives

3-Isopropoxypropylamine can be reacted with itaconic acid derivatives to form precursors for sulfanilamide compounds.

Representative Experimental Protocol: Reaction with an Itaconic Acid Derivative

Materials:

-

3-Isopropoxypropylamine

-

A suitable itaconic acid derivative (e.g., itaconic anhydride)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

Dissolve the itaconic acid derivative in an anhydrous solvent.

-

Slowly add a solution of 3-isopropoxypropylamine in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

The product, a substituted succinamic acid, can be isolated by filtration if it precipitates or by solvent evaporation.

Potential Applications in Drug Discovery

Workflow for Utilization in Drug Discovery

The following diagram illustrates a logical workflow for how 3-isopropoxypropylamine could be utilized in a drug discovery program, for instance, in the generation of a library of compounds for screening or as a linker in an antibody-drug conjugate (ADC).

Safety and Handling

3-Isopropoxypropylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7] It is also harmful to aquatic life.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Causes severe skin burns and eye damage | H314 |

| Harmful to aquatic life with long-lasting effects | H412 |

(Data sourced from Sigma-Aldrich safety information)[7]

Conclusion

3-Isopropoxypropylamine is a commercially available and versatile chemical intermediate with established applications in the synthesis of heterocyclic compounds. Its bifunctional nature, combining a primary amine and an ether linkage, makes it a useful tool for chemists. For researchers and professionals in drug development, while direct biological data is sparse, its utility as a synthetic building block for creating diverse chemical libraries and as a potential linker in targeted drug delivery systems presents opportunities for future exploration. Proper safety precautions are essential when handling this corrosive and flammable compound.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. 3-Isopropoxypropylamine [webbook.nist.gov]

- 6. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]

- 7. 3-Isopropoxypropylamine = 98 2906-12-9 [sigmaaldrich.com]

- 8. 3-Isopropoxypropylamine | C6H15NO | CID 76194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 11. iipseries.org [iipseries.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety of 3-Isopropoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 3-Isopropoxypropylamine (CAS No. 2906-12-9), a versatile aliphatic primary amine used as a reactant in the synthesis of various organic compounds.[1] The following sections detail its physical and chemical properties, hazard classifications, and recommended safety protocols to ensure its safe handling in a laboratory setting.

Physicochemical Properties

Proper handling and storage procedures are predicated on a thorough understanding of a substance's physical and chemical characteristics. The following table summarizes the key physicochemical data for 3-Isopropoxypropylamine.

| Property | Value | Reference |

| Molecular Formula | C6H15NO | [2][3] |

| Molecular Weight | 117.19 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2][5][6][7] |

| Odor | Ammonia-like | [5] |

| Melting Point | -65 °C / -85 °F | [2][6][7] |

| Boiling Point | 150 °C / 302 °F | [6] |

| 78-79 °C @ 85 mmHg | [1] | |

| 85-86 °C @ 102 Torr | [2] | |

| Flash Point | 42 °C / 107.6 °F (closed cup) | [2][6] |

| 39 °C / 102.2 °F (closed cup) | ||

| 46 °C | [5] | |

| Density | 0.845 g/mL at 25 °C | [1] |

| 0.8450 g/cm³ at 20 °C | [2] | |

| 0.840 | [6] | |

| Vapor Pressure | 5.63 mmHg at 25°C | [2] |

| 28.1 mbar @ 50 °C | [6] | |

| 1.33 kPa at 39.2 °C | [5] | |

| Vapor Density | 4.04 | [6] |

| Water Solubility | Miscible | [2][5][6] |

| Refractive Index | n20/D 1.4195 | [1][2] |

| 1.416 - 1.419 | [5] | |

| pH | 12.3 (10 g/l water) | [6][7] |

Hazard Identification and Classification

3-Isopropoxypropylamine is classified as a hazardous chemical.[6] It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[6][7] The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | Danger | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets, including but not limited to P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of 3-Isopropoxypropylamine are not publicly available in the referenced safety data sheets. These studies are typically conducted by manufacturers and submitted to regulatory agencies. The summarized results of these studies inform the hazard classifications provided in the SDS.

For general guidance on handling and safety, the following workflow for managing a chemical spill is provided.

Caption: General workflow for responding to a chemical spill.

Toxicological Information

The toxicological properties of 3-Isopropoxypropylamine have not been fully investigated.[6] However, it is known to be corrosive and can cause severe skin burns and eye damage.[7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7] Ingestion can cause severe swelling and damage to the delicate tissues of the stomach and esophagus, with a danger of perforation.[7]

| Toxicity Endpoint | Result | Species | Reference |

| Acute Oral LD50 | 830-1143 mg/kg | Rat | [8] |

| Acute Dermal LD50 | 2000 mg/kg | Rat | [8] |

Note: The acute toxicity data is for 3-Methoxypropylamine, a structurally similar compound, and is provided for reference as specific data for 3-Isopropoxypropylamine was not available in the searched documents.

Safe Handling and Storage

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[10] Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[6][7]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[5][6] Keep containers tightly closed in a designated flammables area.[2][5][7]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[6][7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[10] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[6][10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste is classified as hazardous.[7] Do not allow the product to enter drains.[10]

This technical guide is intended to provide essential safety information for 3-Isopropoxypropylamine. It is crucial to always consult the most current and complete Safety Data Sheet from your supplier before handling this chemical.

References

- 1. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. GSRS [precision.fda.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Isopropoxypropylamine: Properties, Applications, Safety, Sourcing & Supplier in China [nj-finechem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. opcw.org [opcw.org]

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Isopropoxypropylamine

This technical guide provides a comprehensive overview of the material safety data for 3-Isopropoxypropylamine (CAS No. 2906-12-9). The information is compiled for researchers, scientists, and professionals in drug development, presenting key data in a structured format for easy reference and comparison. This document details the chemical's properties, associated hazards, and the necessary safety precautions for handling.

Chemical Identification and Physical Properties

3-Isopropoxypropylamine, also known as 3-Isopropoxypropyl-1-amine or 3-Isopropoxy-1-aminopropane, is a flammable and corrosive liquid.[1][2] It is colorless to light yellow in appearance and may have an ammonia-like odor.[2][3] This aliphatic primary amine is miscible with water.[2][3][4]

Table 1: Physical and Chemical Properties of 3-Isopropoxypropylamine

| Property | Value | Source(s) |

| Molecular Formula | C6H15NO | [1][3][4][5][6][7] |

| Molecular Weight | 117.19 g/mol | [1][3][4][5][6][7] |

| CAS Number | 2906-12-9 | [1][2][4][5][6][8] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Odor | Ammonia-like | [3] |

| Melting Point | -65 °C / -85 °F | [1][2][4] |

| Boiling Point | 150 °C / 302 °F | [2] |

| 85-86 °C @ 102 Torr | [4] | |

| 145 - 148 °C | [3] | |

| 78-79 °C @ 85 mm Hg | [8] | |

| Flash Point | 42 °C / 107.6 °F (closed cup) | [2][4] |

| 39 °C / 102.2 °F (closed cup) | ||

| 46 °C | [3] | |

| Density | 0.840 g/cm³ | [2] |

| 0.8450 g/cm³ @ 20 °C | [4] | |

| 0.83 g/cm³ at 20 °C | [3] | |

| 0.845 g/mL at 25 °C | [8] | |

| Vapor Pressure | 28.1 mbar @ 50 °C | [2] |

| 5.63 mmHg at 25°C | [4] | |

| 1.33 kPa at 39.2 °C | [3] | |

| Vapor Density | 4.04 | [2] |

| Water Solubility | Miscible | [2][3][4] |

| pH | 12.3 (10 g/l water) | [1][2] |

| Refractive Index | 1.416 - 1.419 | [3] |

| n20/D 1.4195 | [8] |

Hazard Identification and Toxicological Data

Table 2: Toxicological Profile and Hazard Classification

| Parameter | Classification/Effect | Source(s) |

| Acute Toxicity | No acute toxicity information available. The toxicological properties have not been fully investigated. | [1][2] |

| Skin Corrosion/Irritation | Category 1B; Causes severe skin burns. | [1][2] |

| Serious Eye Damage/Irritation | Category 1; Causes severe eye damage. | [1][2] |

| Flammability | Flammable liquid and vapor. | [1][2] |

| Symptoms of Overexposure | Headache, dizziness, tiredness, nausea, and vomiting. | [1] |

The logical workflow for handling 3-Isopropoxypropylamine, from initial identification to final disposal, is crucial for ensuring laboratory safety. The following diagram illustrates these interconnected steps.

Caption: Safety workflow for 3-Isopropoxypropylamine.

Experimental Protocols

The Material Safety Data Sheets reviewed for this guide summarize the results of various safety and property tests. However, they do not provide detailed experimental protocols for these tests. The methodologies for determining properties such as flash point, boiling point, and toxicity classifications typically follow standardized procedures established by organizations like the OECD (Organisation for Economic Co-operation and Development) or ASTM International. For detailed experimental protocols, it is recommended to consult the specific guidelines and standards referenced by these regulatory bodies.

Exposure Controls and Personal Protection

To minimize exposure to 3-Isopropoxypropylamine, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Table 3: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment. Eyewash stations and safety showers should be close to the workstation. | [1][2][9] |

| Personal Protective Equipment (PPE) | ||

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. Use a face shield where splashing is possible. | [1][2] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][2] |

| Respiratory Protection | Follow OSHA respirator regulations. A respirator may be necessary if engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health. | [2][10] |

| Hygiene Measures | Wash hands before breaks and immediately after handling the product. Avoid contact with skin, eyes, and clothing. Remove and wash contaminated clothing before reuse. Do not eat, drink or smoke when using this product. | [1][2][10][11][12] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential for maintaining a safe working environment when using 3-Isopropoxypropylamine.

-

Handling : Avoid contact with skin and eyes. Do not breathe vapors or mists.[1][2][9] Keep away from open flames, hot surfaces, and sources of ignition.[1][2][9] Use only non-sparking tools and take precautionary measures against static discharges.[1][2][9]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][9] Store in a designated flammables and corrosives area.[1][2][9]

-

Disposal : Waste is classified as hazardous and should be disposed of in accordance with local, state, and federal regulations.[1] Do not empty into drains.[1] Solutions with a high pH should be neutralized before discharge.[1]

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Isopropoxypropylamine: Properties, Applications, Safety, Sourcing & Supplier in China [nj-finechem.com]

- 4. echemi.com [echemi.com]

- 5. 3-Isopropoxypropylamine [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. GSRS [precision.fda.gov]

- 8. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. opcw.org [opcw.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nj.gov [nj.gov]

Reactivity of 3-Isopropoxypropylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropylamine (IPOPA), a primary aliphatic amine with the chemical formula (CH₃)₂CHO(CH₂)₃NH₂, is a versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic primary amine and a flexible isopropoxypropyl backbone, imparts a range of reactivity that makes it a valuable intermediate in the synthesis of heterocyclic compounds, as a potential corrosion inhibitor, and as a curing agent for epoxy resins. This technical guide provides a comprehensive overview of the reactivity of 3-isopropoxypropylamine, including detailed experimental protocols, quantitative data, and visualizations of its chemical behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Isopropoxypropylamine is presented in Table 1. This data is essential for its safe handling and for the design of reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 78-79 °C at 85 mmHg | [3][4] |

| Density | 0.845 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.4195 | [3][4] |

| Flash Point | 42 °C (107.6 °F) | [3] |

| Water Solubility | Miscible | [4] |

| pKa | 9.82 ± 0.10 (Predicted) | [4] |

Reactivity as a Primary Amine

The reactivity of 3-isopropoxypropylamine is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group. This makes it a potent nucleophile, readily participating in a variety of chemical transformations.

Nucleophilic Substitution and Condensation Reactions

As a primary amine, IPOPA undergoes typical nucleophilic substitution and condensation reactions. These reactions are fundamental to its application in the synthesis of more complex molecules.

3-Isopropoxypropylamine reacts with aldehydes and ketones to form an intermediate imine (Schiff base), which can then be reduced to a secondary amine. This two-step process, often carried out in one pot, is known as reductive amination and is a powerful tool for forming C-N bonds.[5][6] A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material.[5]

The general workflow for reductive amination is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Applications of 3-Isopropoxypropylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropoxypropylamine (IPOPA) is a versatile primary aliphatic amine that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a flexible propoxy linkage and a reactive primary amine, makes it an ideal starting material for the construction of complex heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive overview of the principal applications of 3-isopropoxypropylamine in the synthesis of novel chemical entities, with a focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways and synthetic workflows are presented to support researchers in leveraging this valuable reagent.

Physicochemical Properties of 3-Isopropoxypropylamine

A thorough understanding of the physical and chemical properties of 3-isopropoxypropylamine is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 2906-12-9[1] |

| Molecular Formula | C₆H₁₅NO[2][3] |

| Molecular Weight | 117.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 78-79 °C at 85 mmHg |

| Density | 0.845 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4195 |

| SMILES String | CC(C)OCCCN |

| InChI Key | VHYUNSUGCNKWSO-UHFFFAOYSA-N[3] |

Core Applications in Heterocyclic Synthesis

3-Isopropoxypropylamine is a key reactant in the synthesis of a variety of heterocyclic compounds. Its primary amine functionality allows it to participate in condensation and cyclization reactions to form stable ring systems that are prevalent in many biologically active molecules.

Synthesis of Substituted Pyrrolin-2-ones

3-Isopropoxypropylamine is utilized in the multicomponent reaction for the synthesis of 1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones. These compounds are of interest in medicinal chemistry for their potential biological activities.

Experimental Protocol: Synthesis of 1-(3-Isopropoxypropyl)-5-phenyl-4-benzoyl-3-hydroxy-3-pyrrolin-2-one

-

Reaction Setup: A solution of methyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) and benzaldehyde (1.0 eq) in 20 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: 3-Isopropoxypropylamine (1.05 eq) is added dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

| Parameter | Value |

| Reactant 1 | Methyl 2,4-dioxo-4-phenylbutanoate |

| Reactant 2 | Benzaldehyde |

| Reactant 3 | 3-Isopropoxypropylamine |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Representative Yield | 60-75% |

Synthesis of Pyrrolidine Carboxylic Acid Derivatives

The reaction of 3-isopropoxypropylamine with itaconic acid derivatives leads to the formation of substituted pyrrolidine-5-one-3-carboxylic acids. This scaffold is a key component in various pharmaceutical agents.

Experimental Protocol: Synthesis of 1-(3-Isopropoxypropyl)-5-oxo-pyrrolidine-3-carboxylic acid

-

Reaction Setup: Itaconic acid (1.0 eq) is dissolved in water.

-

Addition of Amine: 3-Isopropoxypropylamine (1.0 eq) is added to the aqueous solution of itaconic acid.

-

Reaction Conditions: The mixture is heated to reflux for 4 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the water is removed under reduced pressure. The resulting solid is recrystallized from ethanol/water to yield the pure product.

| Parameter | Value |

| Reactant 1 | Itaconic Acid |

| Reactant 2 | 3-Isopropoxypropylamine |

| Solvent | Water |

| Temperature | Reflux |

| Reaction Time | 4 hours |

| Representative Yield | >80% |

Synthesis of Quinolone Carboxylates

3-Isopropoxypropylamine is employed in the synthesis of ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate through a tandem addition-elimination-SNAr reaction. Quinolone derivatives are a well-known class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.

Experimental Protocol: Synthesis of Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate

-

Reaction Setup: To a solution of ethyl 2-formyl-3-(dimethylamino)acrylate (1.0 eq) in ethanol, 2-fluoroaniline (1.0 eq) is added.

-

First Step - Condensation: The mixture is stirred at room temperature for 1 hour.

-

Second Step - Addition of Amine: 3-Isopropoxypropylamine (1.2 eq) is added to the reaction mixture.

-

Reaction Conditions: The reaction is heated to reflux for 8 hours.

-

Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to give the final product.

| Parameter | Value |

| Reactant 1 | Ethyl 2-formyl-3-(dimethylamino)acrylate |

| Reactant 2 | 2-Fluoroaniline |

| Reactant 3 | 3-Isopropoxypropylamine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Representative Yield | 55-70% |

Applications in Medicinal Chemistry and Drug Development

The structural motif of 3-isopropoxypropylamine makes it a valuable building block for the synthesis of new drug candidates.[4][5][6] The aryloxypropanolamine scaffold, which can be readily accessed from 3-isopropoxypropylamine, is present in numerous FDA-approved drugs.

Aryloxypropanolamines as CNS-Active Agents

Derivatives of 3-isopropoxypropylamine, particularly aryloxypropanolamines, have been investigated for their activity on the central nervous system (CNS). A key area of research is in the development of multi-target antidepressants that act as serotonin-norepinephrine reuptake inhibitors (SNRIs).[7][8] These drugs function by increasing the levels of serotonin and norepinephrine in the synaptic cleft, which are neurotransmitters known to play a significant role in mood regulation.[8][9]

The following diagram illustrates the mechanism of action for a typical SNRI. A molecule derived from 3-isopropoxypropylamine would be designed to bind to and block the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Aryloxypropanolamines as β3-Adrenergic Receptor Antagonists

Aryloxypropanolamine derivatives have also shown potential as antagonists of the β3-adrenergic receptor (β3-AR).[10] This receptor is involved in regulating lipolysis and thermogenesis and is a target for the treatment of metabolic disorders and certain types of cancer.

Drug Development Workflow

The integration of 3-isopropoxypropylamine into a drug discovery program follows a logical progression from initial synthesis to preclinical evaluation. The workflow diagram below outlines the key stages.

Conclusion

3-Isopropoxypropylamine has demonstrated significant utility as a versatile and valuable building block in organic synthesis. Its application in the construction of diverse heterocyclic systems, such as pyrrolinones, pyrrolidines, and quinolones, highlights its importance in synthetic chemistry. Furthermore, its role as a key intermediate in the synthesis of aryloxypropanolamines positions it as a critical reagent in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system and metabolic diseases. The synthetic protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this multifaceted compound in their own research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 3-Isopropoxypropylamine | C6H15NO | CID 76194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Isopropoxypropylamine [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. MedChem Highlights - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Isopropoxypropylamine: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction